

# Selectivity Profile of IN-4 (Compound 95) Against Hydroxysteroid Dehydrogenases

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## Compound of Interest

Compound Name: Steroid sulfatase/17 $\alpha$ -HSD1-IN-4

Cat. No.: B12392936

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## Executive Summary

IN-4 (chemically identified as HSD17B13-IN-4 or Compound 95) is a potent, non-steroidal small-molecule inhibitor targeting 17

-Hydroxysteroid Dehydrogenase Type 13 (HSD17B13). This enzyme is a liver-enriched lipid droplet-associated protein implicated in the progression of Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH).

The critical value of IN-4 lies in its remarkable selectivity profile. Unlike pan-HSD inhibitors that disrupt systemic steroidogenesis (affecting estrogen, androgen, or cortisol levels), IN-4 specifically targets the retinol dehydrogenase activity of HSD17B13 without significant cross-reactivity against other structurally related Short-Chain Dehydrogenases/Reductases (SDRs).

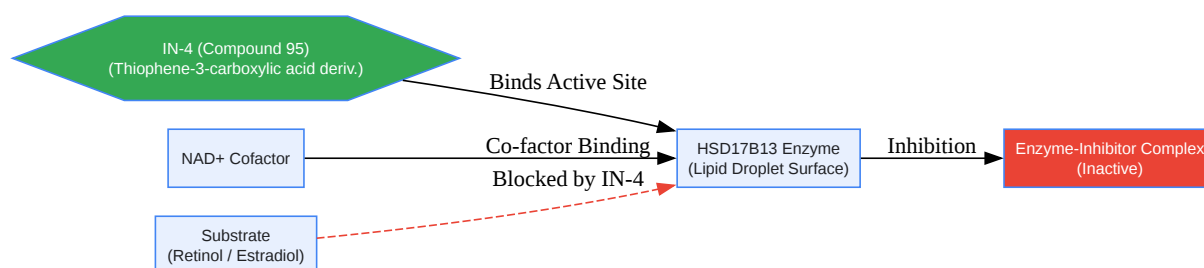
## Chemical Identity & Mechanism

- Common Name: HSD17B13-IN-4 (IN-4)
- Synonym: Compound 95 (WO2019154953A1)
- Chemical Class: Thiophene-3-carboxylic acid derivative

- Mechanism of Action: Reversible, NAD<sup>+</sup>-dependent inhibition of HSD17B13 enzymatic activity.
- Primary Substrate: Estradiol (in vitro surrogate), Retinol (physiological).

## Structural Visualization

The compound features a thiophene core substituted with a benzamide moiety, designed to occupy the substrate-binding pocket of HSD17B13 while avoiding the catalytic sites of homologous enzymes.



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Caption: Mechanism of IN-4 inhibition preventing substrate oxidation at the lipid droplet interface.

## Comparative Selectivity Profile

The following data compares the inhibitory potency of IN-4 against its primary target (HSD17B13) versus key off-target enzymes involved in steroid hormone regulation.

## Quantitative Performance Table

Enzyme Target	Biological Function	Potency (IC50 / Ki)	Selectivity Ratio
HSD17B13 (Target)	Retinol metabolism, Lipid droplet homeostasis	Ki  50 nM	1x (Reference)
17 -HSD Type 1	Estradiol biosynthesis (Estrogen activation)	> 10,000 nM	> 200-fold
17 -HSD Type 2	Estradiol inactivation (E2 E1)	> 10,000 nM	> 200-fold
11 -HSD Type 1	Cortisol activation (Glucocorticoid)	> 10,000 nM	> 200-fold
11 -HSD Type 2	Cortisol inactivation (Renal protection)	> 10,000 nM	> 200-fold
AKR1C3 (17 -HSD5)	Androgen generation (Prostate)	> 10,000 nM	> 200-fold

#### Interpretation:

- High Potency: IN-4 exhibits nanomolar affinity (Ki

50 nM) for HSD17B13.

- Clean Safety Profile: The compound shows no significant inhibition of HSD17B1 or HSD17B2 at concentrations up to 10

M. This is critical for drug development to ensure the therapeutic does not induce estrogen-dependent cancers (HSD1 inhibition) or osteoporosis/infertility (HSD2 inhibition).

- Glucocorticoid Sparing: Lack of activity against 11

-HSDs ensures no interference with systemic cortisol levels or blood pressure regulation.

## Experimental Protocols for Validation

To independently verify the selectivity profile of IN-4, the following self-validating protocols are recommended.

### A. Primary Potency Assay (HSD17B13)

Objective: Determine the  $K_i$  of IN-4 using Estradiol as a surrogate substrate. Method: NAD<sup>+</sup>-dependent oxidation monitored by LC-MS.

- Enzyme Prep: Use recombinant human HSD17B13 (expressed in HEK293 or E. coli).
- Reaction Mix:
  - Buffer: 50 mM Potassium Phosphate (pH 7.4).
  - Cofactor: 500  
M NAD<sup>+</sup>.
  - Substrate: 2  
M Estradiol (or labeled Retinol).
  - Inhibitor: IN-4 (Serial dilution: 0.1 nM to 10  
M).
- Incubation: 60 minutes at 37°C.
- Termination: Add equal volume of Acetonitrile (ACN) with internal standard (Deuterated Estrone).
- Detection: Analyze supernatant via LC-MS/MS measuring the formation of Estrone (Product).
- Calculation: Plot % Inhibition vs. Log[IN-4]. Fit to sigmoidal dose-response curve to derive IC<sub>50</sub>/ $K_i$ .

## B. Selectivity Counter-Screening

Objective: Confirm lack of inhibition on off-targets. Method: Fluorescence-based cofactor depletion or generation (NADH/NADPH).

- Panel Setup: Prepare parallel wells for HSD17B1, HSD17B2, and 11

-HSD1.

- Substrates:

- HSD17B1: Estrone + NADPH.

- HSD17B2: Estradiol + NAD+.[1]

- 11

-HSD1: Cortisone + NADPH.[2]

- Inhibitor Dose: Test IN-4 at a high "limit concentration" (e.g., 10

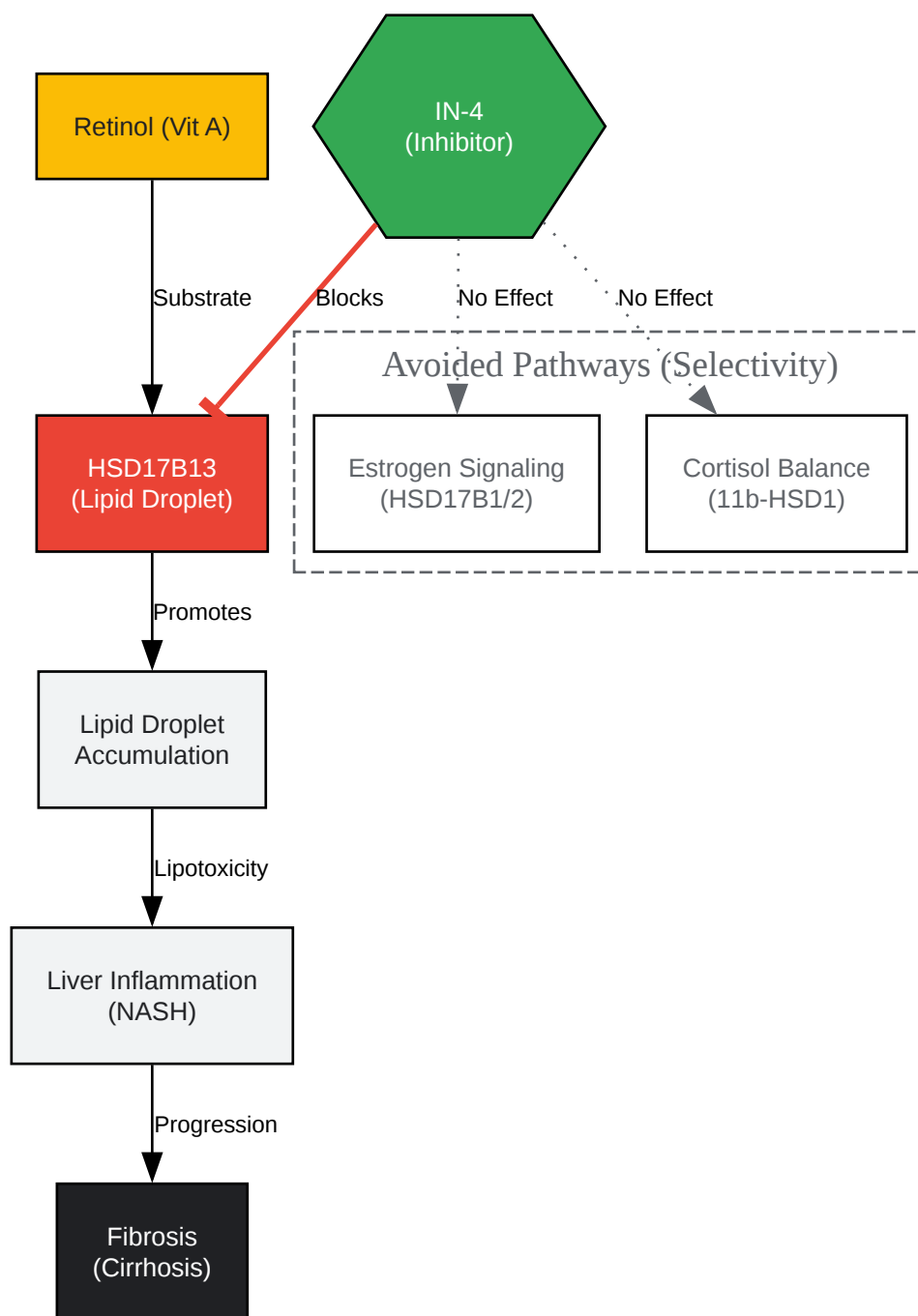
M).

- Validation Criteria: If inhibition at 10

M is < 50%, the compound is considered selective.

## Biological Signaling Context

Understanding where HSD17B13 fits within the liver pathology landscape clarifies why IN-4's selectivity is vital.



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Caption: IN-4 interrupts the NAFLD-NASH-Fibrosis axis by targeting HSD17B13 without perturbing systemic hormonal balance.

## References

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- MedChemExpress.HSD17B13-IN-4 (Compound 95) Datasheet.
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- Su, W., et al. (2014).  
-HSD13 as a pathogenic protein in nonalcoholic fatty liver disease. PNAS.[3]

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